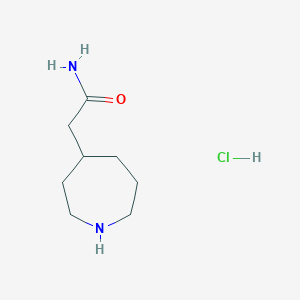
2-(Azepan-4-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-4-yl)acetamide hydrochloride is an organic compound with the chemical formula C8H17ClN2O and a molecular weight of 192.69 . It appears as a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(azepan-4-yl)acetamide; hydrochloride . The InChI key is UDXQXFKTGZCJOW-UHFFFAOYSA-N . The SMILES representation is C1CC(CCNC1)CC(=O)N.Cl .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 192.69 .Scientific Research Applications
Pharmacological Properties and Drug Discovery
Azepane-based motifs, including 2-(Azepan-4-yl)acetamide hydrochloride, have shown a variety of pharmacological properties due to their high degree of structural diversity. These compounds are pivotal in the discovery of new therapeutic agents, with over 20 azepane-based drugs approved by the FDA for treating various diseases. Their applications span across therapeutic areas such as anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsants, among others. The development of less toxic, cost-effective, and highly active azepane-containing analogs remains a significant research interest in medicinal chemistry. The structure-activity relationship (SAR) and molecular docking studies of these compounds are crucial for the future discovery of suitable drug candidates (Gao-Feng Zha et al., 2019).
Synthesis and Biological Properties
Research focusing on the synthesis, reactions, and biological properties of seven-membered heterocyclic compounds like Azepine, Azepane, and Azepinone has revealed significant pharmacological and therapeutic implications. The literature over the past fifty years has shown various methods for synthesizing derivatives of these compounds, such as ring expansion of five or six-membered compounds through thermal, photochemical, and microwave irradiation. However, the biological aspects of these heterocycles, including this compound, are still underexplored, presenting a vast scope for future research (Manvinder Kaur et al., 2021).
Environmental and Safety Aspects
While focusing on the pharmaceutical significance of azepane-based compounds, it's essential to consider their environmental impact and safety profile. Studies have shown that the biodegradation, toxicity, and environmental behavior of these compounds need comprehensive assessment. Advanced oxidation processes (AOPs) and other environmental safety studies for azepane-based compounds, including this compound, could provide insights into their environmental fate and potential risks (Mohammad Qutob et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-(azepan-4-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c9-8(11)6-7-2-1-4-10-5-3-7;/h7,10H,1-6H2,(H2,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXQXFKTGZCJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)CC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,5S,6S,9S,11R,12S,13S,14R,15R)-6-(Furan-3-yl)-14-hydroxy-5,12,16,16-tetramethyl-8,21-dioxo-7,10,17-trioxahexacyclo[13.3.3.01,15.02,12.05,11.09,11]henicos-19-en-13-yl] 3-methylbutanoate](/img/structure/B2515456.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2515460.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515463.png)
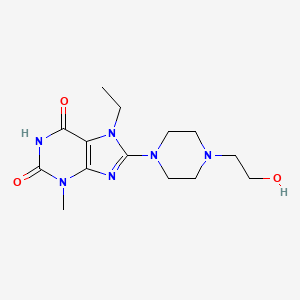
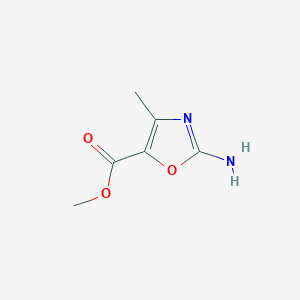
![N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2515467.png)
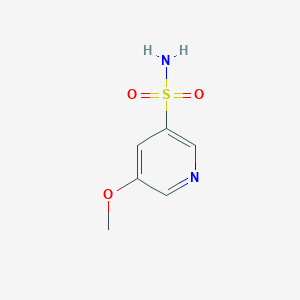
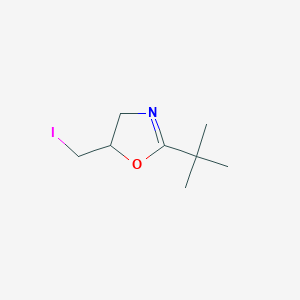
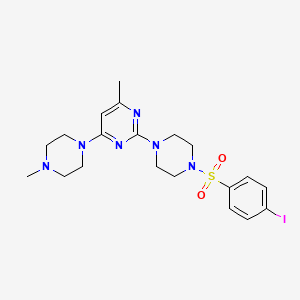
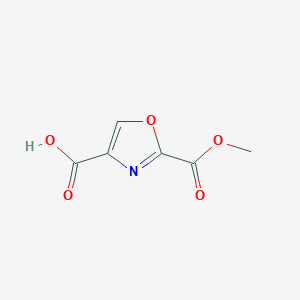
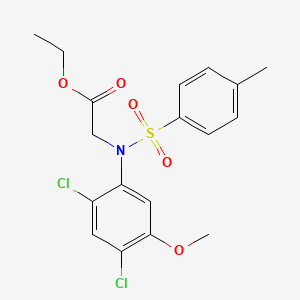
![(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2515477.png)
